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molecular formula C6H7Cl2NS B8752482 Thiazole, 2-chloro-5-(2-chloroethyl)-4-methyl- CAS No. 31299-91-9

Thiazole, 2-chloro-5-(2-chloroethyl)-4-methyl-

Cat. No. B8752482
M. Wt: 196.10 g/mol
InChI Key: QOCBYUYXAYWNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05648498

Procedure details

A suspension of 177.6 g (1 mole) of 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole in 530 cm3 of anhydrous chlorobezene is heated to 100° C. under stirring. 306.6 g (2 moles) of phosphoryl chloride are flown into the solution in 30 minutes, then it is stirred at a temperature of 125°-130° C. until the formation of hydrogen chloride ceases (about 2 hours). The reaction mixture is cooled to 20° C., then it is poured onto 1.5 kg of ice. The phases are separated, the aqueous phase is extracted twice with 200 cm3 of chlorobenzene each. The combined phases containing the chlorobenzene are washed acid-free with water and then with a 5% sodium hydrogen carbonate solution and then evaporated under reduced pressure. The brown residue is fractionated in vacuo. 145 g (74%) of 2-chloro-4-methyl-5-(2-chloroethyl)thiazole are obtained. The boiling point is 102° C. at a pressure of 53.2 Pa, n20D =5512, n30D =1,5468.
Quantity
177.6 g
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
306.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[S:3][C:4]([CH2:8][CH2:9][Cl:10])=[C:5]([CH3:7])[N:6]=1.P(Cl)(Cl)([Cl:13])=O.Cl>ClC1C=CC=CC=1>[Cl:13][C:2]1[S:3][C:4]([CH2:8][CH2:9][Cl:10])=[C:5]([CH3:7])[N:6]=1

Inputs

Step One
Name
Quantity
177.6 g
Type
reactant
Smiles
OC=1SC(=C(N1)C)CCCl
Name
Quantity
530 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
306.6 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ice
Quantity
1.5 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with 200 cm3 of chlorobenzene each
ADDITION
Type
ADDITION
Details
The combined phases containing the chlorobenzene
WASH
Type
WASH
Details
are washed acid-free with water
CUSTOM
Type
CUSTOM
Details
with a 5% sodium hydrogen carbonate solution and then evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=C(N1)C)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 145 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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